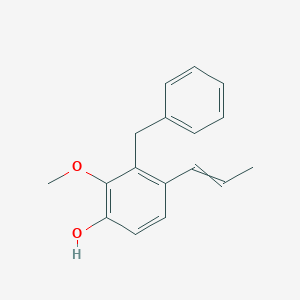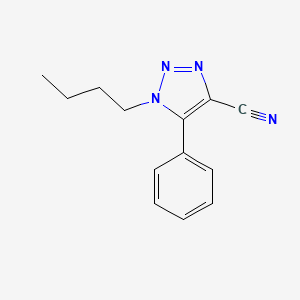![molecular formula C12H15IO B14144291 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 364626-02-8](/img/structure/B14144291.png)
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodoethynyl)tricyclo[3311~3,7~]decan-2-ol is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.
Addition of the Iodoethynyl Group: The final step involves the addition of the iodoethynyl group, which can be achieved through halogenation reactions using iodine and acetylene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The iodoethynyl group can be reduced to form ethynyl or ethyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethynyl or ethyl derivatives.
Substitution: Formation of amine or thiol derivatives.
科学的研究の応用
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
2-Adamantanol: Similar tricyclic structure but lacks the iodoethynyl group.
2-Hydroxyadamantane: Another member of the adamantane family with a hydroxyl group.
2-Adamantanamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(Iodoethynyl)tricyclo[331
特性
CAS番号 |
364626-02-8 |
|---|---|
分子式 |
C12H15IO |
分子量 |
302.15 g/mol |
IUPAC名 |
2-(2-iodoethynyl)adamantan-2-ol |
InChI |
InChI=1S/C12H15IO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,3-7H2 |
InChIキー |
TZRIWLZBELDJFR-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3(C#CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
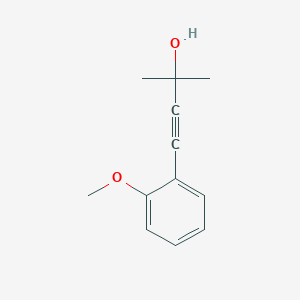

![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
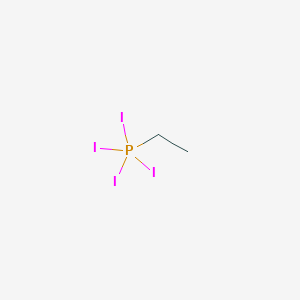
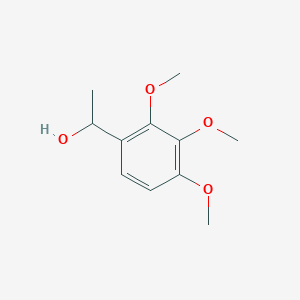
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
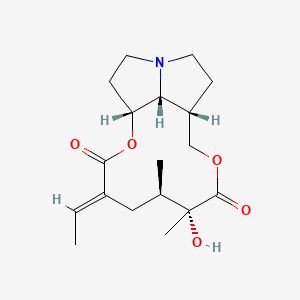

![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)

